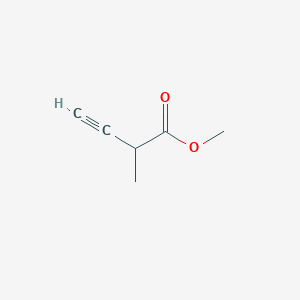

Methyl 2-methylbut-3-ynoate

Description

Significance of Methyl 2-methylbut-3-ynoate as a Synthetic Building Block

This compound is a valuable building block in organic synthesis. Its utility stems from the presence of multiple reactive sites, which allow for a variety of chemical transformations. Acetylenic esters, in general, are important in organic synthesis due to their electron-deficient nature. thieme-connect.com This characteristic makes them effective in a range of reactions. thieme-connect.com

The presence of the alkyne and ester functional groups allows for a diverse range of reactions. For instance, the triple bond can undergo addition reactions, while the ester group can be involved in hydrolysis or transesterification. These compounds are also used in combinatorial and multicomponent reactions, which allows for the synthesis of a wide variety of new compounds. thieme-connect.com

Contextualization within the Broader Field of Unsaturated Esters Research

Unsaturated esters are a broad class of organic compounds that include acetylenic esters like this compound, as well as other esters containing carbon-carbon double or triple bonds. Research into unsaturated esters is extensive, driven by their utility in synthesizing complex molecules and polymers. anr.frnih.gov

The field of unsaturated esters research encompasses a wide array of topics, including the development of new synthetic methods, the study of reaction mechanisms, and the application of these compounds in materials science and medicinal chemistry. For example, α,β-unsaturated esters are known to participate in hydroacylation reactions, a useful method for carbon-carbon bond formation. nih.gov

The study of acetylenic esters is a significant sub-field of unsaturated ester research. aocs.org These compounds are known to be excellent dienophiles and dipolarophiles in cycloaddition reactions. thieme-connect.com The reactivity of acetylenic esters has been explored in various contexts, including their use as precursors to other valuable chemical intermediates. acs.orgacs.org

Research in this area continues to evolve, with ongoing efforts to develop more efficient and sustainable methods for the synthesis and functionalization of unsaturated esters. anr.fr

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-methylbut-3-ynoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-4-5(2)6(7)8-3/h1,5H,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXLXCUWRPMTLOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Chemical Transformations of Methyl 2 Methylbut 3 Ynoate

Mechanistic Investigations into Methyl 2-methylbut-3-ynoate Reactivity

The reactivity of this compound is governed by the interplay between its two primary functional groups: the terminal alkyne and the methyl ester. The carbon-carbon triple bond serves as a high-energy, electron-rich site, making it susceptible to both electrophilic and nucleophilic attacks. The ester group, particularly the electrophilic carbonyl carbon, provides another reaction center.

Formation and Role of Reactive Intermediates (e.g., Allyl Radicals, Carbocations)

Chemical reactions involving this compound can proceed through various short-lived, high-energy reactive intermediates. The specific intermediate formed depends on the reaction conditions and reagents employed.

Carbocations: Carbocations are intermediates characterized by a positively charged carbon atom. acs.org In the context of this compound, carbocationic intermediates can be generated through several pathways, such as the protonation of the alkyne. The addition of a strong acid (H⁺) across the triple bond would lead to the formation of a vinylic carbocation. However, vinylic carbocations are generally unstable. A more plausible scenario involves reactions at the α-carbon. While the direct formation of a carbocation at the carbon adjacent to the alkyne (the α-carbon) is not typical, rearrangements of intermediates formed during addition reactions can lead to more stable carbocationic structures. youtube.com The stability of carbocations follows the order: tertiary > secondary > primary. Any potential rearrangement would favor the formation of a more substituted, and thus more stable, carbocation. youtube.com

Allyl Radicals: A free radical is a species with an unpaired electron. While this compound does not inherently form an allyl radical, its isomer, methyl 2-methylbut-3-enoate, could. For the title compound, radical reactions would likely be initiated at the α-carbon, which is the position "allylic" to the triple bond. Abstraction of a hydrogen atom from the α-carbon would generate a radical stabilized by the adjacent alkyne. This radical intermediate can then participate in various propagation steps, such as in radical addition or polymerization reactions.

Electrophilic and Nucleophilic Pathways of this compound

The dual functionality of this compound allows it to act as both an electrophile (electron acceptor) and a nucleophile (electron donor).

Electrophilic Character: The molecule presents two main electrophilic sites.

The Acetylenic Carbons: The triple bond, despite being electron-rich, can act as an electrophile when attacked by strong nucleophiles. This is particularly true for conjugate addition reactions.

The Carbonyl Carbon: The carbon atom of the ester's carbonyl group (C=O) is significantly electron-deficient due to the high electronegativity of the two adjacent oxygen atoms. This makes it a prime target for nucleophilic attack, leading to substitution or addition-elimination reactions at the ester group.

Nucleophilic Character: The molecule also possesses nucleophilic characteristics.

The Acetylenic Pi System: The π-electrons of the carbon-carbon triple bond can act as a nucleophile, attacking strong electrophiles. For instance, in gold-catalyzed cycloisomerization reactions of related alkynoic acids, the alkyne is proposed to attack the Au(I) catalyst.

The α-Carbon: In the presence of a very strong, non-nucleophilic base like lithium diisopropylamide (LDA), the proton on the α-carbon can be abstracted. This generates a carbanion (an enolate-like species stabilized by the ester group), which is a potent nucleophile and can react with various electrophiles in α-alkylation reactions.

Addition Reactions of the Acetylenic Moiety

The carbon-carbon triple bond is the most reactive site for addition reactions, where the alkyne is converted to an alkene or, with further reaction, an alkane.

Cycloaddition Reactions (e.g., [3+2] Cycloadditions)

Cycloaddition reactions are powerful tools for constructing cyclic compounds. The alkyne in this compound can act as a dipolarophile in [3+2] cycloadditions, reacting with a 1,3-dipole to form a five-membered heterocyclic ring. This class of reaction is highly significant for synthesizing a variety of heterocycles.

A common example is the reaction with nitrile oxides to form isoxazoles. While research on this compound itself is limited, its close structural analog, methyl but-2-ynoate (B8739756), has been shown to fail to react with certain azidomethanones in [3+2] cycloadditions, highlighting that the reactivity is substrate-dependent. However, organocatalytic methods have been developed for the [3+2] cycloaddition of N-hydroxyamides and alkynes to produce a diverse range of isoxazoles with high regioselectivity.

Table 1: Examples of [3+2] Cycloaddition Reactions with Alkyne Esters

| 1,3-Dipole | Dipolarophile (Analog) | Catalyst/Conditions | Product Type |

| Carbonyl Ylide | Methyl but-2-ynoate | Thermal | 2,5-Dihydrofuran |

| Nitrile Oxide (from N-hydroxyamide) | Various Alkynes | Organophosphine | 3,4,5-Trisubstituted Isoxazole |

| Azido(2-heteroaryl)methanone | Methyl but-2-ynoate | Room Temperature | No Reaction |

Stereochemical Considerations in Addition Reactions

When reagents add across the triple bond of this compound, a double bond is formed, which can exist as either the (E) or (Z) stereoisomer. The stereochemical outcome of the reaction (stereoselectivity) is a critical consideration.

Addition reactions can occur in two main ways relative to the plane of the forming double bond:

Syn-addition: Both new groups add to the same side of the alkyne, often leading to the (Z)-alkene.

Anti-addition: The two groups add to opposite sides of the alkyne, typically resulting in the (E)-alkene.

The steric hindrance provided by the methyl group at the α-position can influence the trajectory of the incoming reagent, potentially favoring one stereoisomer over the other. For example, in the base-catalyzed addition of ethanol (B145695) to a related allene, ethyl 2-methylbuta-2,3-dienoate, a high degree of stereoselectivity was observed, yielding primarily the (E)-product. Furthermore, stereospecific reactions have been noted for methyl 4-bromo-3-methylbut-2-enoate derivatives, where the configuration of the starting material dictates the configuration of the product. While these are not direct examples, they underscore that the substitution pattern around the reactive center plays a crucial role in determining the stereochemical course of the reaction.

Transformations Involving the Ester Functional Group

The methyl ester group of this compound is a versatile handle for further chemical modification. It undergoes reactions typical of carboxylic acid esters. These transformations are fundamental in organic synthesis for converting esters into other functional groups.

Key reactions include:

Hydrolysis: In the presence of acid or base and water, the ester can be hydrolyzed to its corresponding carboxylic acid (2-methylbut-3-ynoic acid) and methanol (B129727).

Transesterification: Reacting the ester with a different alcohol in the presence of an acid or base catalyst replaces the methyl group with the new alkyl group from the alcohol, forming a new ester.

Reduction: Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), can reduce the ester functional group to a primary alcohol, yielding 2-methylbut-3-yn-1-ol.

Reaction with Organometallic Reagents: Grignard reagents (R-MgX) or organolithium reagents (R-Li) can add to the electrophilic carbonyl carbon. Typically, two equivalents of the organometallic reagent add, first forming a ketone intermediate which then reacts again to produce a tertiary alcohol after acidic workup.

Table 2: Common Transformations of the Ester Group

| Reaction Type | Reagents | Product Functional Group |

| Saponification (Basic Hydrolysis) | NaOH, H₂O then H₃O⁺ | Carboxylic Acid |

| Acid-Catalyzed Hydrolysis | H₃O⁺, H₂O | Carboxylic Acid |

| Transesterification | R'OH, H⁺ or RO⁻ | New Ester |

| Reduction | 1. LiAlH₄, 2. H₃O⁺ | Primary Alcohol |

| Grignard Reaction | 1. 2 eq. R'MgX, 2. H₃O⁺ | Tertiary Alcohol |

Reduction Reactions

The reduction of this compound can selectively target either the ester functional group or the alkyne triple bond, depending on the reagents and conditions employed.

Reduction of the Ester Group: The ester moiety can be reduced to a primary alcohol or an aldehyde. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce the ester to a primary alcohol, 2-methylbut-3-yn-1-ol. chemicalbook.com This reaction proceeds through a nucleophilic acyl substitution mechanism where a hydride ion attacks the electrophilic carbonyl carbon. chemicalbook.com In contrast, the use of a less reactive hydride reagent, such as diisobutylaluminum hydride (DIBALH), particularly at low temperatures like -78 °C, can selectively reduce the ester to an aldehyde, yielding 2-methylbut-3-ynal. chemicalbook.comlibretexts.org This selectivity is achieved because DIBALH forms a stable intermediate that does not undergo further reduction. chemicalbook.com

Reduction of the Alkyne Group: The carbon-carbon triple bond can be partially or fully reduced. Catalytic hydrogenation with a suitable catalyst can convert the alkyne to an alkene or an alkane. wikipedia.org

To a cis-alkene: Using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline), the hydrogenation can be stopped at the alkene stage, yielding methyl (Z)-2-methylbut-3-enoate. wikipedia.org This process involves the syn-addition of hydrogen across the triple bond.

To a trans-alkene: A dissolving metal reduction, using sodium or lithium in liquid ammonia (B1221849), will produce the trans-alkene, methyl (E)-2-methylbut-3-enoate. masterorganicchemistry.com

To an alkane: Complete reduction to the corresponding alkane, methyl 2-methylbutanoate, can be achieved using a more active catalyst like palladium on carbon (Pd/C) with an excess of hydrogen gas. masterorganicchemistry.com

The presence of both functional groups requires careful selection of reagents to achieve chemoselectivity. For instance, some modern palladium catalysts are known to tolerate ester groups while selectively reducing alkynes. wikipedia.org

Table 1: Reduction Reactions of this compound

| Target Functional Group | Reagent | Product |

|---|---|---|

| Ester | Lithium aluminum hydride (LiAlH₄) | 2-Methylbut-3-yn-1-ol |

| Ester | Diisobutylaluminum hydride (DIBALH) at -78°C | 2-Methylbut-3-ynal |

| Alkyne | H₂, Lindlar's Catalyst | Methyl (Z)-2-methylbut-3-enoate |

| Alkyne | Na, liquid NH₃ | Methyl (E)-2-methylbut-3-enoate |

| Alkyne & Ester (Full) | H₂ (excess), Pd/C | 2-Methylbutanol |

Acyl Group Substitution

As an ester, this compound can undergo nucleophilic acyl substitution. rsc.orgucl.ac.uk In this two-step mechanism, a nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. rsc.org The original alkoxy group (-OCH₃) is then expelled as a leaving group, resulting in a new carbonyl compound. ucl.ac.uk This class of reactions allows for the conversion of the methyl ester into other carboxylic acid derivatives.

Common nucleophilic acyl substitution reactions include:

Aminolysis: Reaction with ammonia or a primary or secondary amine yields the corresponding amide (e.g., 2-methylbut-3-ynamide). ucl.ac.uk

Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst produces a different ester. chemicalbook.com For example, reacting this compound with ethanol would yield Ethyl 2-methylbut-3-ynoate.

The reactivity towards nucleophilic acyl substitution is a fundamental property of the ester group within the molecule. rsc.org

Ester Cleavage Reactions

Ester cleavage, or hydrolysis, is a specific type of nucleophilic acyl substitution where water acts as the nucleophile. chemicalbook.com This reaction cleaves the ester back into its constituent carboxylic acid and alcohol. The reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid catalyst and an excess of water, the ester is hydrolyzed to form 2-methylbut-3-ynoic acid and methanol. The reaction is an equilibrium process, and the use of excess water shifts the equilibrium towards the products. chemicalbook.com

Base-Catalyzed Hydrolysis (Saponification): Using a stoichiometric amount of a strong base, such as sodium hydroxide, the ester is irreversibly converted into the carboxylate salt (sodium 2-methylbut-3-ynoate) and methanol. chemicalbook.comacs.org Subsequent acidification of the reaction mixture is required to obtain the free carboxylic acid. acs.org

Alkylation and Allylation Reactions of this compound Derivatives

Derivatives of this compound are valuable reagents in carbon-carbon bond-forming reactions, including allylation and condensation reactions.

Barbier-Type Allylation with Carbonyl Compounds

A derivative, methyl 3-(bromomethyl)but-3-enoate, is utilized in Barbier-type allylation reactions with various ketones. This reaction involves the coupling of the allyl bromide derivative with a carbonyl compound in the presence of a metal, such as tin or indium, to form homoallylic alcohols. These reactions are significant as they create complex structures and can be performed under mild conditions. masterorganicchemistry.com

For instance, the modification of benzo[f]coumarin derivatives has been achieved through Barbier allylation with methyl 3-(bromomethyl)but-3-enoate. This specific application aims to introduce a lactone fragment into the target molecule. The efficiency and reactivity of these allylations can be enhanced by using catalysts. A systematic study has shown that while some ketones are unreactive under SnCl₂·2H₂O-mediated conditions with a CuI catalyst, they can be successfully activated using a Pd(OAc)₂ catalyst.

Table 2: Catalytic Performance in Barbier-Type Allylation

| Substrate | Metal Mediator | Catalyst | Reactivity | Reference |

|---|---|---|---|---|

| Ketones | SnCl₂·2H₂O | CuI | Low/No Reaction | |

| Ketones | SnCl₂·2H₂O | Pd(OAc)₂ | Activated/Good Yield |

Condensation Reactions

Derivatives of this compound, which possess α-protons (hydrogens on the carbon adjacent to the ester carbonyl), are potential substrates for condensation reactions like the Claisen or Dieckmann condensations. wikipedia.orgmasterorganicchemistry.com

Claisen Condensation: This reaction involves the base-promoted condensation of two ester molecules to form a β-keto ester. libretexts.orgwikipedia.org For a derivative of this compound, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) would be required to deprotonate the α-carbon, forming an enolate. wikipedia.org This enolate could then react with another molecule of the ester, leading to a new carbon-carbon bond.

Dieckmann Condensation: This is an intramolecular version of the Claisen condensation. masterorganicchemistry.comyoutube.com If a derivative of this compound were part of a larger molecule containing a second ester group at an appropriate distance (typically leading to a 5- or 6-membered ring), it could undergo an intramolecular cyclization to form a cyclic β-keto ester. ucl.ac.ukmasterorganicchemistry.com The reaction is driven by the formation of a stable cyclic product. youtube.com

Isomerization and Rearrangement Processes

This compound and its derivatives can undergo various isomerization and rearrangement reactions, often catalyzed by transition metals or promoted by heat. These reactions can lead to the formation of structurally diverse products such as allenes or conjugated dienes.

One potential pathway is the isomerization of the alkyne to an allene. For example, related α,β-unsaturated esters have been shown to undergo rearrangement. A study on the thermal rearrangement of methyl 3,3-dimethylglycidate, a related epoxide, resulted in the formation of methyl levulinate, indicating complex skeletal reorganization is possible under pyrolytic conditions. Current time information in Bangalore, IN.

Furthermore, sigmatropic rearrangements are a possibility for derivatives of this compound. For instance, the isomerization of 2,2-bis(ethylthio)-3,3-dimethylpent-4-enal to 2,2-bis(ethylthio)-5-methylhex-4-enal proceeds via a formal wikipedia.orgresearchgate.net sigmatropic shift through a proposed free-radical chain pathway. Similar radical-mediated or pericyclic rearrangements could be envisaged for appropriately substituted derivatives of this compound.

Iron Carbonyl-Promoted Isomerization to α,β-Unsaturated Esters

The isomerization of unsaturated esters is a significant transformation in organic synthesis, often utilized to create specific structural arrangements necessary for pharmaceuticals and agrochemicals. rsc.org Iron carbonyl complexes, particularly iron pentacarbonyl (Fe(CO)₅), are effective catalysts for the isomerization of olefinic and acetylenic esters into their more thermodynamically stable α,β-unsaturated counterparts. rsc.orgcore.ac.uk While the specific isomerization of this compound is not extensively detailed, the mechanism can be inferred from studies on analogous compounds like methyl oleate (B1233923) and methyl 3-methylbut-3-enoate. rsc.orgcore.ac.uk

The reaction is proposed to proceed through the formation of an iron tricarbonyl intermediate. core.ac.uk The process is initiated by the coordination of the iron carbonyl catalyst to the unsaturated system of the ester. nih.gov For an acetylenic ester like this compound, this would involve the alkyne's π-system. This coordination is thought to lower the pKa of adjacent allylic or propargylic protons, facilitating their abstraction. nih.gov

In the well-documented case of methyl oleate, ultraviolet photolysis with a stoichiometric amount of Fe(CO)₅ leads to an Fe(CO)₃(η⁴-α,β-ester) complex. core.ac.uk In this complex, the isomerized α,β-unsaturated ester is stabilized by the η⁴-oxadiene π-coordination, where both the olefin and the ester carbonyl group bind to the Fe(CO)₃ unit. core.ac.uk Subsequent treatment with a ligand such as pyridine (B92270) or carbon monoxide liberates the free α,β-unsaturated ester. core.ac.uk For this compound, a similar pathway would lead to the formation of methyl 2-methylbuta-2,3-dienoate (an allene) or, more likely via subsequent rearrangement, methyl 2-methylbut-2-enoate.

Table 1: Iron Carbonyl-Promoted Isomerization of Unsaturated Esters This table is generated based on data from analogous reactions to illustrate the process.

| Substrate | Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Methyl Oleate | Fe(CO)₅ | Hexanes, UV photolysis, 0°C, then pyridine | Methyl octadec-trans-2-enoate | 70% | core.ac.uk |

| Methyl 3-butenoate | Iron Carbonyl | Not specified | α,β-unsaturated ester | Reported | rsc.org |

| Methyl 3-methylbut-3-enoate | Iron Carbonyl | Not specified | α,β-unsaturated ester | Reported | rsc.org |

Thermal Rearrangements

Acetylenic esters can undergo various transformations under thermal conditions, with the reaction pathway being highly dependent on the molecular structure. researchgate.net

Flash Vacuum Pyrolysis (FVP): Studies on the FVP of acetylenic esters indicate that the mechanism is largely dictated by the availability of β-hydrogens. researchgate.net For esters that possess β-hydrogens, a retro-ene reaction via a six-membered transition state is a favored pathway. researchgate.net In the case of this compound, which lacks β-hydrogens on the butynoate chain relative to the ester oxygen, this specific pathway is unlikely. For esters without such hydrogens, the thermal decomposition may proceed through a carbene intermediate, leading to insertion and cyclization products. researchgate.net

Sigmatropic Rearrangements: Thermal conditions can also promote sigmatropic rearrangements. The researchgate.netresearchgate.net-sigmatropic rearrangement, known as the Claisen rearrangement for allyl vinyl ethers, is a classic example of a concerted thermal reaction. thieme-connect.de While not directly applicable, related researchgate.netresearchgate.net sigmatropic shifts have been observed in the thermal rearrangement of other acyclic systems, sometimes proceeding through radical intermediates. rsc.org

Meyer-Schuster and Rupe Type Rearrangements: Although typically acid-catalyzed, the principles of Meyer-Schuster and Rupe rearrangements are relevant to the reactivity of acetylenic systems. wikipedia.orgslideshare.net These reactions involve the conversion of propargyl alcohols to α,β-unsaturated carbonyl compounds. wikipedia.org The thermal rearrangement of this compound could potentially involve intramolecular proton transfer to mimic such catalytic conditions, leading to allenic or conjugated ester products.

Fragmentation: Pyrolysis of related esters has been shown to produce a mixture of smaller molecules through carbon-oxygen bond cleavage. pnas.org For instance, the pyrolysis of methyl 3,3-dimethylglycidate yielded products like methanol, acetone, and methyl 2-hydroxy-3-methylbut-3-enoate, indicating complex fragmentation patterns. pnas.org

Table 2: Potential Thermal Rearrangement Pathways for Acetylenic Esters This table summarizes potential reaction pathways based on studies of analogous compounds.

| Rearrangement Type | Proposed Intermediate/Transition State | Potential Product(s) from this compound | Reference |

|---|---|---|---|

| Carbene Formation (FVP) | Carbene | Cyclized products (e.g., cyclopropenes) | researchgate.net |

| researchgate.netresearchgate.net Sigmatropic Shift | Radical pair | Methyl 2-methylbuta-2,3-dienoate | rsc.org |

| Fragmentation | Various radical species | Smaller esters, ketones, alcohols | pnas.org |

Interconversion in Metabolic Pathways

While direct metabolic pathways for this compound are not documented, the metabolic fate of structurally similar compounds provides significant insight into its potential biological transformations. A key analogous pathway is the degradation of isoprene (B109036), which has a related five-carbon skeleton.

In bacteria such as Rhodococcus sp., isoprene metabolism is initiated by a monooxygenase that converts it to isoprene monoxide (1,2-epoxy-2-methyl-3-butene). ebi.ac.uk This epoxide is then conjugated with glutathione (B108866) (GSH) in a reaction catalyzed by glutathione S-transferase (GST). ebi.ac.uk The nucleophilic attack of GSH occurs at the tertiary carbon of the epoxide, forming 1-hydroxy-2-glutathionyl-2-methyl-3-butene (HGMB). ebi.ac.uk

This intermediate undergoes a two-step oxidation catalyzed by an NAD⁺-dependent dehydrogenase. ebi.ac.ukgenome.jp The alcohol function is first oxidized to an aldehyde and then to a carboxylic acid, yielding 2-glutathionyl-2-methylbut-3-enoate. ebi.ac.ukgenome.jp This final product, an isomer of the starting compound's core structure, highlights a plausible route for the functionalization and interconversion of the 2-methylbutenyl framework in biological systems.

Furthermore, direct enzymatic action on acetylenic compounds has been observed. An enzyme isolated from Pseudomonas species can catalyze the hydration of acetylenemonocarboxylic acid, leading to malonic semialdehyde. researchgate.net This demonstrates that biological systems possess the machinery to transform the alkyne functional group. Standard metabolic reactions such as enzymatic ester hydrolysis are also highly relevant. rsc.orgrsc.org

Table 3: Key Steps in the Analogous Metabolic Pathway of Isoprene This table outlines the enzymatic steps in the degradation of the structurally related compound, isoprene.

| Step | Substrate | Enzyme | Product | Reference |

|---|---|---|---|---|

| 1 | Isoprene | Monooxygenase | Isoprene Monoxide | ebi.ac.uk |

| 2 | Isoprene Monoxide + GSH | Glutathione S-transferase (GST) | 1-hydroxy-2-glutathionyl-2-methyl-3-butene (HGMB) | ebi.ac.uk |

| 3 | HGMB | NAD⁺-dependent Dehydrogenase | 2-glutathionyl-2-methylbut-3-enoate | ebi.ac.ukgenome.jp |

Effects of Substituents on this compound Reactivity

The reactivity of this compound is governed by the interplay of its three key components: the ester group, the α-methyl group, and the terminal alkyne. The electronic and steric characteristics of these groups dictate the molecule's behavior in chemical reactions. researchgate.netresearchgate.net

Ester Group (-COOCH₃): The ester functionality is strongly electron-withdrawing through both induction and resonance. This effect deactivates the α-carbon towards electrophilic attack. Conversely, it activates the carbonyl carbon, making it a prime target for nucleophilic acyl substitution.

α-Methyl Group (-CH₃): The methyl group at the C2 position exerts two primary effects. Electronically, it is an electron-donating group through induction (+I effect). nih.gov This donation can stabilize any adjacent positive charge, such as in a carbocation intermediate that might form during a reaction. Sterically, the methyl group provides bulk around the α-carbon, which can hinder the approach of reagents and influence the stereochemical outcome of reactions. researchgate.netbiosynth.com For example, substitution with a methyl group can increase reactivity by restricting bond rotation to avoid unfavorable steric interactions. researchgate.net

Terminal Alkyne (-C≡CH): The triple bond is a region of high electron density, making it reactive towards electrophiles, though generally less so than a double bond. The sp-hybridization of the acetylenic carbons makes them more electronegative than sp² or sp³ carbons. This increased electronegativity polarizes the C-H bond, making the terminal hydrogen atom relatively acidic (pKa ≈ 25) and susceptible to removal by a strong base. This allows for reactions such as alkynylation at the terminal position.

The combination of these effects creates a molecule with multiple reactive sites. The acidic terminal proton can be removed, the alkyne can undergo addition reactions, and the ester can undergo nucleophilic substitution. The α-methyl group modulates the reactivity at these sites through its electronic and steric influence.

Table 4: Summary of Substituent Effects on Reactivity

| Functional Group | Electronic Effect | Steric Effect | Consequence for Reactivity |

|---|---|---|---|

| Ester (-COOCH₃) | Electron-withdrawing (-I, -R) | Moderate | Activates carbonyl for nucleophilic attack; deactivates α-carbon. |

| α-Methyl (-CH₃) | Electron-donating (+I) | Hindering | Stabilizes adjacent carbocations; influences reagent approach. researchgate.netnih.gov |

| Terminal Alkyne (-C≡CH) | Electron-withdrawing (sp-hybridization) | Minimal (linear geometry) | Acidic terminal proton; site for electrophilic addition. |

Computational and Theoretical Studies on Methyl 2 Methylbut 3 Ynoate Reactivity

Quantum Chemical Characterization of Electronic Structure

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule. For methyl 2-methylbut-3-ynoate, these calculations reveal the distribution of electrons, the energies of different molecular arrangements, and the pathways of chemical transformations.

The potential energy surface (PES) is a conceptual and mathematical framework that maps the energy of a molecule as a function of its geometry. For a reaction, the PES allows for the identification of stable molecules (reactants, products) and the transition states that connect them. High-level ab initio methods are employed to ensure the accuracy of these surfaces.

Studies on unsaturated methyl esters often utilize composite methods like the Complete Basis Set (CBS-QB3) or density functional theory (DFT) with functionals such as B3LYP to map out the PES for specific reactions, such as hydrogen abstraction. For this compound, the PES for reactions involving the acetylenic proton and the propargylic C-H bond at the α-position is of particular interest. Calculations show that the energy barrier for abstraction of the α-hydrogen is significantly lower than for other positions, indicating its higher reactivity. This is attributed to the resonance stabilization of the resulting radical.

Table 1: Calculated Energy Barriers (kcal/mol) for Hydrogen Abstraction from this compound (Illustrative data based on trends for unsaturated esters)

| Abstraction Site | Method | Calculated Energy Barrier (Ea) |

|---|---|---|

| α-carbon (Propargylic) | CBS-QB3 | ~7.5 |

| Methyl Group (on α-carbon) | CBS-QB3 | ~12.0 |

| Methoxy (B1213986) Group | CBS-QB3 | ~10.5 |

| Acetylenic Hydrogen | CBS-QB3 | ~15.0 |

Molecules with single bonds can exist as a mixture of different conformers (rotamers), which are stereoisomers that can be interconverted by rotation about single bonds. Conformational analysis involves identifying the most stable conformers and the energy barriers between them. For this compound, rotation around the Cα-C(O) bond gives rise to different spatial arrangements.

Kinetic Modeling of Reaction Pathways

Kinetic modeling aims to predict the rates at which chemical reactions occur. By combining information from the potential energy surface with statistical mechanics, it is possible to calculate reaction rate constants over a wide range of temperatures and pressures.

Transition State Theory (TST) is a cornerstone of reaction rate theory. Conventional TST calculates the rate constant by considering the flux of molecules passing through a dividing surface (the transition state) on the potential energy surface that separates reactants from products.

For complex reactions, variants of TST are often necessary. For instance, Reaction-Class TST applies a set of rules and corrections based on a class of similar reactions, which can be a computationally efficient way to estimate rate constants for large systems. Theoretical studies on the hydrogen abstraction reactions of various methyl esters have successfully used conventional TST to compute rate constants that are then fitted into the modified Arrhenius expression for use in larger kinetic models.

At lower temperatures, chemical reactions can proceed at rates faster than predicted by classical TST due to quantum tunneling, where particles can pass through an energy barrier rather than over it. This effect is particularly important for reactions involving the transfer of light particles, such as hydrogen atoms.

Several methods are used to correct for this quantum effect. The Eckart method provides a one-dimensional correction based on an analytical potential energy function that approximates the shape of the calculated barrier. For more accuracy, multidimensional tunneling methods like the small-curvature tunneling (SCT) approximation can be employed, which considers the reaction path curvature and can provide more reliable rate constants, especially for reactions with a significant tunneling contribution.

Table 2: Comparison of Calculated Rate Constants (cm³ molecule⁻¹ s⁻¹) with and without Tunneling Corrections (Illustrative data based on typical H-abstraction reactions)

| Temperature (K) | Rate Constant (Conventional TST) | Rate Constant (TST with Eckart Tunneling) | Tunneling Correction Factor (κ) |

|---|---|---|---|

| 300 | 1.5 x 10⁻¹⁵ | 9.0 x 10⁻¹⁵ | 6.0 |

| 500 | 2.1 x 10⁻¹³ | 4.2 x 10⁻¹³ | 2.0 |

| 1000 | 8.8 x 10⁻¹² | 9.7 x 10⁻¹² | 1.1 |

For flexible molecules with multiple conformers, such as this compound, single-structure harmonic oscillator approximations can be insufficient. Multistructural Canonical Variational Theory (MS-CVT) is an advanced theoretical approach that addresses this by explicitly including the contributions of multiple conformers of the reactant and the transition state.

This method, often combined with multidimensional tunneling corrections (MS-CVT/SCT), provides a more accurate picture of the reaction kinetics by accounting for the full ensemble of structures and their torsional anharmonicity. By using a multi-faceted dividing surface, MS-VTST offers a robust way to calculate rate constants for complex molecules where conformational flexibility is a key factor.

Mechanistic Insights from Computational Data

Computational chemistry provides powerful tools to investigate reaction mechanisms at a molecular level, offering insights that are often difficult to obtain through experimental methods alone. For this compound, theoretical studies illuminate the intrinsic factors governing its reactivity, particularly in fundamental chemical processes like hydrogen atom abstraction and the role of its carbon-carbon triple bond.

Hydrogen atom abstraction is a critical initial step in many chemical transformations, including combustion and atmospheric chemistry. Computational studies on analogous unsaturated methyl esters reveal that the reactivity of different C-H bonds within a molecule can vary significantly. rsc.org While direct computational data for hydrogen abstraction from this compound is not extensively detailed in the literature, principles from studies on similar molecules allow for a robust analysis.

The likely sites for hydrogen abstraction by radicals (e.g., H•, •OH) are the hydrogen atoms on the C2-methyl group, the methoxy group (-OCH₃), and the acetylenic hydrogen at the C4 position. Theoretical investigations on related esters show that the barrier heights for abstraction are key determinants of site reactivity. rsc.org For instance, in studies of methyl propanoate, abstraction of the secondary hydrogens is favored at lower temperatures. rsc.org

In this compound, the hydrogens on the C2-methyl group are propargylic. The propargylic position is analogous to the allylic position in alkenes, which is known to be activated due to the stabilization of the resulting radical by the adjacent π-system. Therefore, these hydrogens are expected to be highly susceptible to abstraction. The acetylenic C-H bond is also a potential site for abstraction. The strength of this bond and the stability of the resulting alkynyl radical would determine its competitiveness with abstraction from the methyl groups. Studies on other methyl esters indicate that abstraction from the methoxy group is also a significant reaction channel. researchgate.net

The presence and nature of unsaturation (a double or triple bond) profoundly influence a molecule's reactivity profile. This is particularly evident when comparing the reactivity of an alkyne like this compound with its alkene analog, Methyl 2-methylbut-3-enoate.

Computational studies on unsaturated esters show that direct hydrogen abstraction from the carbons of a C=C double bond is energetically unfavorable due to high reaction barriers. rsc.org Instead, the double bond's primary influence is the activation of the adjacent allylic C-H bonds. For Methyl 2-methylbut-3-enoate, the C-H bonds at the C2 position are allylic, and theoretical calculations confirm that the rate constants for abstraction from this site are the largest compared to other sites in the molecule. rsc.org

This principle extends to this compound. The C≡C triple bond activates the propargylic hydrogens on the C2-methyl group, making them primary targets for abstraction reactions. The higher degree of unsaturation in the alkyne compared to the alkene generally leads to a stronger interaction in addition and adsorption processes. For example, DFT studies on the hydrogenation of 2-methyl-3-butyn-2-ol (B105114) (a structurally similar alkyne) and its alkene analog on palladium catalysts showed that the alkyne interacts more strongly with the catalyst surface, leading to a higher degree of bond activation. unil.ch While addition reactions are distinct from abstraction, this illustrates the enhanced reactivity conferred by the triple bond.

In combustion chemistry, the influence of unsaturation is also critical. H-addition reactions to the C=C double bond can be dominant pathways at lower temperatures, while H-abstraction becomes more significant at higher temperatures. rsc.org This competition between addition and abstraction is a key feature of the reactivity of unsaturated esters, with the specific site of unsaturation dictating the subsequent reaction pathways.

| Reaction Site | Site Type | Arrhenius Pre-exponential Factor, A (cm³ mol⁻¹ s⁻¹) | Activation Energy, Ea (kcal/mol) |

|---|---|---|---|

| C2-H | Allylic (Tertiary) | 2.80E+08 | 5.6 |

| C3-H | Vinylic | 1.10E+09 | 12.1 |

| C4-H₂ | Vinylic | 2.20E+09 | 11.8 |

| -OCH₃ | Methoxy | 4.50E+08 | 9.5 |

Density Functional Theory (DFT) in Structural Elucidation and Confirmation

Density Functional Theory (DFT) has become an indispensable tool in modern chemistry for the structural elucidation and confirmation of novel and synthesized compounds. acs.org It allows for the accurate prediction of various molecular properties, most notably NMR chemical shifts (¹H and ¹³C), which can be directly compared with experimental data to verify a proposed chemical structure.

The process involves several steps. First, a candidate structure for a molecule, such as this compound, is generated. The geometry of this structure is then optimized using a specific DFT functional and basis set to find its lowest energy conformation. Following optimization, NMR shielding tensors are calculated for each nucleus in the molecule. These theoretical shielding values are then converted into chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), which has been calculated at the same level of theory.

The resulting list of calculated ¹H and ¹³C NMR chemical shifts can be compared directly with the peaks observed in an experimentally obtained NMR spectrum. A strong correlation between the calculated and experimental shifts provides powerful evidence confirming the identity and stereochemistry of the compound. acs.org This computational-experimental comparison is particularly valuable for distinguishing between isomers, where experimental data alone might be ambiguous. For this compound, DFT could definitively distinguish it from isomers like Methyl 2-methylbut-2-enoate by highlighting subtle but clear differences in their predicted NMR spectra.

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |

|---|---|---|---|

| C=O | 172.5 | 172.1 | -0.4 |

| C≡CH | 82.0 | 81.7 | -0.3 |

| C≡CH | 73.1 | 73.5 | +0.4 |

| -OCH₃ | 52.4 | 52.2 | -0.2 |

| C2 | 27.8 | 28.1 | +0.3 |

| C2-CH₃ | 19.5 | 19.3 | -0.2 |

Advanced Analytical Methodologies for the Characterization of Methyl 2 Methylbut 3 Ynoate in Research

Spectroscopic Techniques for Structural Elucidation in Research Contexts

Spectroscopy is a cornerstone for the structural analysis of organic compounds. By probing the interaction of molecules with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy reveal the connectivity of atoms and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information on the chemical environment of individual hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

For Methyl 2-methylbut-3-ynoate, the ¹H NMR spectrum is expected to show four distinct signals corresponding to the four unique types of protons in the molecule. The methoxy (B1213986) group (–OCH₃) protons would appear as a sharp singlet, while the acetylenic proton (–C≡CH) would also be a singlet. The proton at the chiral center (C2) is expected to be a quartet, coupled to the adjacent methyl group protons, which in turn would appear as a doublet.

The ¹³C NMR spectrum provides complementary information, identifying the six unique carbon atoms in the molecule. The carbonyl carbon of the ester group is typically found in the most downfield region of the spectrum. The two sp-hybridized carbons of the alkyne functional group would have characteristic shifts, followed by the sp³-hybridized carbons of the methoxy group, the chiral center (C2), and the methyl group at C2.

Table 1: Predicted NMR Spectral Data for this compound ¹H NMR Spectroscopy

| Predicted Chemical Shift (δ ppm) | Multiplicity | Assignment |

|---|---|---|

| ~ 3.7 | Singlet | –OCH₃ |

| ~ 3.2 | Quartet | –CH(CH₃)C≡CH |

| ~ 2.2 | Singlet | –C≡CH |

¹³C NMR Spectroscopy

| Predicted Chemical Shift (δ ppm) | Assignment |

|---|---|

| ~ 170 | C=O (Ester) |

| ~ 80 | –C≡CH |

| ~ 75 | –C≡CH |

| ~ 52 | –OCH₃ |

| ~ 40 | –CH(CH₃) |

Infrared (IR) Spectroscopy for Functional Group Verification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Specific bonds vibrate at characteristic frequencies when they absorb IR radiation. utdallas.edu For this compound, the most prominent bands are used to confirm the presence of the ester and terminal alkyne groups. utdallas.edu

A strong, sharp absorption band is expected for the carbonyl (C=O) stretch of the ester group. Another key feature is the absorption corresponding to the carbon-carbon triple bond (C≡C) stretch, which is typically weaker for alkynes. utdallas.edu The terminal alkyne is further confirmed by the presence of a sharp C–H stretching band for the acetylenic proton.

Table 2: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~ 3300 | C–H Stretch | Terminal Alkyne |

| ~ 2100 | C≡C Stretch | Alkyne |

| ~ 1740 | C=O Stretch | Ester |

Chromatographic and Mass Spectrometric Techniques for Purity and Structural Analysis

While spectroscopy provides structural details, chromatography and mass spectrometry are essential for assessing sample purity and confirming molecular weight.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Molecular Weight

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates volatile compounds in a mixture (GC) and then identifies them based on their mass-to-charge ratio (MS). For a purified sample of this compound, GC analysis would ideally show a single peak, indicating the absence of volatile impurities.

The mass spectrometer provides the molecular weight of the compound. The molecular ion peak ([M]⁺) for this compound would appear at an m/z (mass-to-charge ratio) corresponding to its molecular weight of approximately 112.13 g/mol . nih.gov The fragmentation pattern observed in the mass spectrum offers further structural confirmation. Common fragmentation pathways for methyl esters include the loss of the methoxy group ([M-31]⁺) or the entire methoxycarbonyl group ([M-59]⁺). beilstein-journals.org

High-Resolution Mass Spectrometry (HRMS) for Isomeric Differentiation

While standard MS provides nominal mass, High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with extremely high accuracy (typically to four or five decimal places). alevelchemistry.co.uk This precision allows for the determination of a compound's exact elemental formula. alevelchemistry.co.uk The computed exact mass for this compound (C₆H₈O₂) is 112.052429494 Da. nih.gov

This capability is crucial for distinguishing between isomers—molecules that have the same nominal mass but different atomic arrangements. For instance, another compound with the formula C₆H₈O₂ could exist, but it would likely have a slightly different exact mass if it contained different isotopes in their natural abundance, or a different arrangement that affects ion stability. HRMS can resolve these minute differences, providing unambiguous identification. alevelchemistry.co.uk

Advanced Liquid Chromatography (HPLC, UPLC) for Separation and Analysis

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for the separation, quantification, and purification of compounds that may not be sufficiently volatile for GC. oatext.com For the analysis of esters like this compound, reversed-phase (RP) chromatography is commonly employed. mdpi.com

In a typical RP-HPLC or UPLC setup, a non-polar stationary phase, such as a C18 column, is used. mdpi.com The mobile phase consists of a polar solvent mixture, often water or a buffer, and an organic modifier like acetonitrile. mdpi.comchemrxiv.org A gradient elution, where the proportion of the organic solvent is increased over time, allows for the efficient separation of compounds with varying polarities. oatext.com This methodology is suitable for assessing the purity of this compound and can be adapted for quantitative analysis to determine its concentration in a sample. bldpharm.com For chiral separations of related alkynes, specialized chiral columns and solvent systems are utilized. nih.gov

In Situ Monitoring for Reaction Kinetics

The study of reaction kinetics for this compound is crucial for understanding its reactivity, optimizing reaction conditions, and ensuring process safety and efficiency. Traditional methods of kinetic analysis often rely on quenching the reaction at various time points and analyzing the samples ex situ. However, this approach can be prone to errors due to sample handling and the potential for the reaction to continue or be altered during the quenching and analysis process. In situ monitoring, by contrast, offers real-time data acquisition from within the reaction vessel, providing a more accurate and detailed picture of the reaction's progress. This section explores the application of advanced in situ analytical methodologies for tracking the kinetics of reactions involving this compound.

Process Analytical Technology (PAT) provides a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes. In situ spectroscopic techniques are cornerstone PAT tools that allow for real-time monitoring of chemical transformations. For a reactive molecule like this compound, which features both an ester group and a terminal alkyne, several types of reactions can be monitored, including cycloadditions, coupling reactions, and hydrogenations.

Spectroscopic Techniques for In Situ Monitoring

The primary spectroscopic methods for in situ monitoring of reactions involving this compound are Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

In Situ NMR Spectroscopy: This technique is exceptionally powerful for reaction monitoring as it provides detailed structural information about reactants, intermediates, and products simultaneously. magritek.com For reactions of this compound, ¹H NMR can be used to track the disappearance of the characteristic alkyne proton signal and the appearance of new signals corresponding to the product. For instance, in a cycloaddition reaction, the formation of a new heterocyclic ring would result in distinctive shifts in the proton signals of the methyl group and the methine proton adjacent to the ester. wgtn.ac.nz The high resolution of NMR allows for the quantification of each species over time, from which reaction rates and kinetic models can be derived. researchgate.net

In Situ FTIR Spectroscopy: This method is particularly useful for monitoring changes in functional groups. researchgate.net The terminal alkyne C≡C stretch and the C-H stretch of this compound, as well as the ester carbonyl C=O stretch, all have characteristic absorption bands in the infrared spectrum. During a reaction, the intensity of the alkyne-related peaks would decrease, while new peaks corresponding to the functional groups of the product would emerge. For example, in a Sonogashira coupling reaction, the disappearance of the terminal alkyne signal and the appearance of signals related to the newly formed internal alkyne can be tracked in real-time. rsc.orgresearchgate.net This technique is robust and can often be implemented directly into a reaction vessel using an attenuated total reflectance (ATR) probe.

Application in Key Reaction Types

The following subsections detail how these in situ techniques can be applied to study the kinetics of specific reactions of this compound.

Cycloaddition Reactions

Azide-alkyne cycloadditions are a common class of reactions for terminal alkynes. The reaction of this compound with an organic azide, for example, can be monitored in real-time using in situ NMR or FTIR. rsc.org

A hypothetical kinetic study of an azide-alkyne cycloaddition could yield data like that presented in the table below. By monitoring the concentration of the starting materials and the triazole product over time, the reaction order and rate constant can be determined.

| Time (minutes) | This compound Conc. (M) | Azide Conc. (M) | Triazole Product Conc. (M) |

|---|---|---|---|

| 0 | 0.100 | 0.100 | 0.000 |

| 10 | 0.082 | 0.082 | 0.018 |

| 20 | 0.067 | 0.067 | 0.033 |

| 30 | 0.055 | 0.055 | 0.045 |

| 60 | 0.030 | 0.030 | 0.070 |

| 120 | 0.009 | 0.009 | 0.091 |

Sonogashira Coupling

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. researchgate.net The kinetics of the Sonogashira coupling of this compound with an aryl iodide could be monitored using in situ FTIR by tracking the disappearance of the alkyne C-H stretch and the appearance of product peaks. researchgate.net A similar reaction involving 2-methyl-3-butyn-2-ol (B105114) has been monitored by thin-layer chromatography (TLC), a less precise, ex situ method. walisongo.ac.id

The data table below illustrates the type of information that could be obtained from in situ monitoring of a Sonogashira coupling reaction, showing the conversion of the starting material over time under different catalyst loadings.

| Time (minutes) | Conversion (%) with 0.5 mol% Catalyst | Conversion (%) with 1.0 mol% Catalyst |

|---|---|---|

| 5 | 15 | 28 |

| 15 | 40 | 75 |

| 30 | 68 | 95 |

| 45 | 85 | 99 |

| 60 | 94 | 99 |

Hydrogenation

The selective hydrogenation of the alkyne functionality in this compound to yield the corresponding alkene (methyl 2-methylbut-3-enoate) or alkane can be studied using in situ techniques. Monitoring the concentration of hydrogen in the liquid phase can provide valuable kinetic data. researchgate.net Furthermore, in situ NMR can distinguish between the alkyne, alkene, and alkane products, allowing for the simultaneous tracking of multiple species and the determination of reaction selectivity over time. dtu.dk

A kinetic profile for the hydrogenation of this compound, showing the change in concentration of the reactant and products, is presented in the table below.

| Time (hours) | This compound Conc. (M) | Methyl 2-methylbut-3-enoate Conc. (M) | Methyl 2-methylbutanoate Conc. (M) |

|---|---|---|---|

| 0 | 0.200 | 0.000 | 0.000 |

| 1 | 0.090 | 0.105 | 0.005 |

| 2 | 0.025 | 0.150 | 0.025 |

| 3 | 0.005 | 0.130 | 0.065 |

| 4 | 0.000 | 0.095 | 0.105 |

Applications of Methyl 2 Methylbut 3 Ynoate in Advanced Organic Synthesis

Methyl 2-methylbut-3-ynoate as a Versatile Synthon

As a functionalized alkyne, this compound possesses the inherent reactivity to be a valuable building block in organic synthesis. The presence of a terminal alkyne, a methyl ester, and a chiral center suggests a wide range of potential transformations. However, specific and detailed applications in the following areas are not well-documented in the current body of scientific literature.

Synthesis of Dipeptide Olefin Isosteres via Intermolecular Olefin Cross-Metathesis

There is no direct evidence in the reviewed literature to suggest the use of this compound in the synthesis of dipeptide olefin isosteres through intermolecular olefin cross-metathesis. This synthetic strategy typically involves the reaction of two olefins in the presence of a catalyst to form a new olefin. While the conversion of an alkyne to an alkene is a fundamental transformation, the specific application of this compound for this purpose in the context of peptide chemistry is not reported.

Precursor for Heterocyclic Compounds

While the structural features of this compound make it a plausible precursor for the synthesis of various heterocyclic compounds through reactions such as cyclization, cycloaddition, or transition-metal catalyzed processes, specific and well-documented examples of its use for the synthesis of particular heterocyclic systems are not readily found in the scientific literature.

Building Block for Complex and Bioactive Molecules

The potential of this compound as a starting material for the synthesis of complex and biologically active molecules is clear from a theoretical standpoint. Its functional groups could be elaborated to construct more intricate molecular architectures. However, concrete examples and detailed synthetic pathways starting from this compound to known complex or bioactive molecules are not extensively described in the available research.

Enantioselective and Diastereoselective Synthesis Applications

The stereochemical features of this compound, particularly its chiral center, suggest its potential utility in stereoselective synthesis. However, specific research focusing on its application in the following enantioselective and diastereoselective reactions is not prominently featured in the scientific literature.

Chloroperoxidase-Catalyzed Reactions and Steric Interactions

There are no specific reports found detailing the use of this compound as a substrate in chloroperoxidase-catalyzed reactions. Chloroperoxidase is a versatile enzyme known to catalyze a variety of reactions, including halogenation and oxidation. An investigation into the interaction of this compound with this enzyme and the resulting steric interactions has not been documented.

Diastereoselectivity in Allylation Processes

The participation of this compound in allylation reactions and the resulting diastereoselectivity have not been a subject of detailed study in the available literature. Such reactions would be of interest to understand how the existing stereocenter influences the formation of a new stereocenter during the allylation process.

Facilitation of Advanced Synthetic Transformations

The strategic placement of functional groups in this compound makes it a powerful tool for chemists to forge new carbon-carbon and carbon-heteroatom bonds, as well as to deconstruct molecules in a controlled manner.

The electron-withdrawing nature of the ester group in this compound polarizes the carbon-carbon triple bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack. This makes the compound an excellent Michael acceptor in conjugate addition reactions. A variety of nucleophiles, including amines, thiols, and stabilized carbanions, can be employed to add to the triple bond, leading to the formation of highly functionalized β-substituted α,β-unsaturated esters. masterorganicchemistry.comwikipedia.org

The general mechanism of a Michael addition to an activated alkyne like this compound involves the attack of a nucleophile on the β-carbon, followed by protonation of the resulting intermediate. youtube.com The stereochemical outcome of the reaction, yielding either the (E)- or (Z)-isomer of the product, can often be controlled by the choice of reaction conditions, solvent, and the nature of the nucleophile. researchgate.net For instance, primary amines often yield (Z)-alkenones, while secondary amines and alcohols can lead to the formation of (E)-alkenones. researchgate.net

The reaction is frequently catalyzed by bases or nucleophiles. nih.govnih.gov In base-catalyzed reactions, a weak base deprotonates the nucleophile (e.g., a thiol) to form a more potent nucleophilic anion, which then initiates the attack. nih.gov Nucleophilic catalysis involves the initial addition of the catalyst to the Michael acceptor, forming a reactive intermediate that is then attacked by the primary nucleophile. nsf.gov

Below is a table summarizing representative Michael addition reactions of nucleophiles to α,β-unsaturated esters, which are analogous to the expected reactivity of this compound.

| Nucleophile | α,β-Unsaturated Ester | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Benzylamine | Methyl acrylate | Microwave, 115 °C | Methyl 3-(benzylamino)propanoate | 95 |

| (S)-(-)-α-methylbenzylamine | Methyl acrylate | Microwave, 80 °C | Methyl 3-(((S)-1-phenylethyl)amino)propanoate | 95 |

| Ethanethiol | Ethyl acrylate | Triethylamine, THF, rt | Ethyl 3-(ethylthio)propanoate | High |

Data in this table is representative of Michael additions to similar α,β-unsaturated esters and is intended to illustrate the potential reactivity of this compound. researchgate.netnih.govrsc.org

Oxonium-ene cyclization reactions are powerful intramolecular transformations that form carbon-carbon bonds and cyclic ethers simultaneously. In this type of reaction, an oxonium ion, typically generated from an aldehyde or ketone and a Lewis acid, acts as the ene-phile, while a suitably positioned alkene or alkyne serves as the ene component.

While specific examples of oxonium-ene cyclizations involving this compound are not extensively documented in the literature, the general principles of this reaction can be applied to acetylenic esters. The reaction would likely be initiated by a Lewis acid, which coordinates to the carbonyl oxygen of an aldehyde or ketone, activating it for intramolecular attack by the alkyne of this compound. nih.gov This cyclization would generate a vinyl cation intermediate, which, after proton transfer and tautomerization, would yield a substituted dihydropyran or a related heterocyclic structure.

The efficiency and stereochemical outcome of such reactions are highly dependent on the nature of the Lewis acid catalyst, the substrate geometry, and the reaction conditions. scispace.com Lewis acids play a crucial role in lowering the activation energy of the reaction and can influence the conformation of the transition state, thereby controlling the stereoselectivity. nih.gov The intramolecular nature of the reaction often leads to the formation of complex polycyclic systems with high stereocontrol.

The selective cleavage of carbon-carbon bonds is a challenging yet powerful strategy in organic synthesis for the modification and reconstruction of molecular skeletons. Transition metal catalysis, particularly with palladium and rhodium, has emerged as a prominent method for achieving C-C bond cleavage under relatively mild conditions. nih.govresearchgate.netnih.gov

In the context of this compound, the carbon-carbon triple bond and the adjacent C-C single bonds are potential sites for selective cleavage. For instance, palladium-catalyzed reactions have been shown to cleave C-C triple bonds in alkynols, leading to cascade carbonylation processes. nih.gov Similarly, rhodium-catalyzed reactions can effect the reductive cleavage of carbon-cyano bonds, a transformation that highlights the potential for cleaving C-C single bonds adjacent to activating groups. organic-chemistry.org

The general approach for transition metal-catalyzed C-C bond cleavage often involves the oxidative addition of the C-C bond to the metal center, followed by a series of steps such as migratory insertion, β-carbon elimination, or reductive elimination to form the final products. semanticscholar.org The choice of catalyst, ligands, and reaction conditions is critical in directing the regioselectivity and efficiency of the cleavage. For α,β-unsaturated esters, palladium-catalyzed oxidative cleavage of the C=C double bond has also been reported, indicating another potential pathway for the degradation of molecules containing this functionality. acs.orgnih.gov While specific applications to this compound are yet to be broadly explored, these precedents suggest viable strategies for its selective C-C bond cleavage and functionalization.

Advanced Topics and Future Research Directions

Comprehensive Studies on Reaction Kinetics and Mechanistic Refinement in Diverse Solvents and Conditions:A fundamental understanding of the reaction rates and mechanisms under various conditions would be essential for optimizing synthetic protocols and for the potential application of this compound in more complex synthetic strategies.

Until such primary research is conducted and published, a comprehensive and authoritative article on the advanced topics related to Methyl 2-methylbut-3-ynoate cannot be compiled.

Q & A

Q. How can researchers optimize the synthesis of Methyl 2-methylbut-3-ynoate to improve yield and purity?

- Methodological Answer: Synthesis optimization should focus on reaction parameters such as temperature, catalyst selection (e.g., palladium or copper catalysts for alkyne coupling), and solvent polarity. For example, using anhydrous conditions and inert atmospheres minimizes side reactions. Purification via fractional distillation or column chromatography (with silica gel and hexane/ethyl acetate gradients) can enhance purity. Monitoring reaction progress with thin-layer chromatography (TLC) or GC-MS ensures intermediate control. Refer to analogous ester synthesis protocols for guidance on esterification steps .

Q. What spectroscopic methods are most effective for confirming the structure of this compound?

- Methodological Answer:

- NMR Spectroscopy: Use H NMR to identify the methyl ester (δ ~3.7 ppm), terminal alkyne proton (δ ~2.0-2.5 ppm), and quaternary carbon environments. C NMR confirms ester carbonyl (δ ~165-175 ppm) and alkyne carbons (δ ~70-85 ppm).

- IR Spectroscopy: Validate the ester carbonyl (C=O stretch ~1740 cm) and alkyne (C≡C stretch ~2100-2260 cm).

- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular ion ([M+H]) and fragmentation patterns. Cross-reference with PubChem or CAS data for validation .

Q. What are the key considerations for ensuring the stability of this compound during storage?

- Methodological Answer: Store the compound in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent oxidation or hydrolysis. Maintain temperatures at 2–8°C, as recommended for structurally similar esters . Conduct stability assays under varying pH, temperature, and humidity to identify degradation pathways.

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in novel reaction environments?

- Methodological Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distributions, frontier molecular orbitals (HOMO/LUMO), and reaction transition states. Molecular dynamics simulations assess solvent effects and steric hindrance. Validate predictions with experimental kinetic studies (e.g., monitoring reaction rates via UV-Vis spectroscopy) .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer:

- Reproducibility Protocols: Standardize assay conditions (e.g., cell lines, incubation times, solvent controls).

- Statistical Rigor: Apply ANOVA or t-tests to compare datasets, ensuring significance thresholds (e.g., p < 0.05) are explicitly defined. Report confidence intervals and effect sizes .

- Meta-Analysis: Aggregate data from multiple studies using platforms like PubChem to identify trends or outliers .

Q. How can researchers design a structure-activity relationship (SAR) study for this compound derivatives?

- Methodological Answer:

- Functional Group Modifications: Synthesize analogs with variations in ester groups (e.g., ethyl vs. methyl) or alkyne substituents.

- Bioactivity Assays: Test derivatives against target enzymes (e.g., acetylcholinesterase) using fluorescence-based assays. Compare IC values and binding kinetics.

- Computational Docking: Use AutoDock Vina or Schrödinger Suite to predict binding modes and affinity differences. Cross-validate with crystallographic data if available .

Data Presentation Guidelines

- Precision: Report numerical data (e.g., yields, IC) to three significant figures unless instrumentation limits justify higher precision .

- Symbols: Define all symbols (e.g., ΔG, k) in a dedicated nomenclature section.

- Statistical Claims: Avoid terms like "significant" without specifying p-values and statistical tests performed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.